6-Amino-2-hydroxyhexanoic acid

Overview

Description

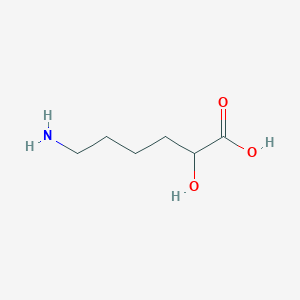

6-Amino-2-hydroxyhexanoic acid is an organic compound with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.1723 g/mol . It is a derivative of hexanoic acid, featuring both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor . This biocatalytic process involves a four-step enzymatic cascade without the accumulation of intermediates, making it an efficient and environmentally friendly method.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chemical synthesis starting from cyclohexane. This process typically requires multiple reaction steps, including oxidation and hydrolysis, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Molecular oxygen or air is often used as an oxidizing reagent.

Reducing Agents: Common reducing agents include hydrogen gas and metal catalysts.

Substitution Reagents: Halogenating agents and nucleophiles are frequently used in substitution reactions.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, primary amines, and various substituted derivatives.

Scientific Research Applications

Chemistry

6-Amino-2-hydroxyhexanoic acid serves as a valuable building block in the synthesis of various biodegradable polymers, such as polycaprolactone. Its ability to participate in multiple types of chemical reactions (oxidation, reduction, and substitution) allows for the creation of diverse chemical derivatives that are useful in material science and polymer chemistry .

Biology

In biological research, this compound is used extensively to study enzyme-substrate interactions and metabolic pathways. Its structural similarity to lysine makes it a model compound for understanding amino acid behavior in biological systems. It has been utilized in studies focusing on protein-ligand interactions and enzyme mechanisms.

Medicine

This compound has potential therapeutic applications, particularly in inhibiting plasminogen binding which is crucial for fibrinolysis regulation. This property makes it a candidate for developing treatments related to clotting disorders and other cardiovascular conditions. Additionally, derivatives of this compound are being explored for antimicrobial and anticancer properties .

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its chiral nature enhances its utility in asymmetric synthesis processes within pharmaceutical development .

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on plasminogen activation. The findings indicated that this compound effectively inhibits plasminogen binding, thereby reducing fibrinolysis rates in vitro. This suggests potential therapeutic uses in managing conditions related to excessive bleeding or clot formation.

Case Study 2: Biodegradable Polymers

Research focused on synthesizing polycaprolactone from this compound demonstrated its effectiveness as a biodegradable polymer precursor. The study highlighted the compound's role in enhancing the degradation rate of polycaprolactone compared to traditional petroleum-based polymers, supporting its application in environmentally friendly materials .

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxyhexanoic acid involves its interaction with specific molecular targets. For instance, it promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . This makes it effective in controlling bleeding disorders and other medical conditions related to excessive fibrinolysis.

Comparison with Similar Compounds

6-Aminohexanoic acid:

2-Amino-6-hydroxyhexanoic acid: Another isomer with similar chemical properties and applications.

Uniqueness: 6-Amino-2-hydroxyhexanoic acid is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various fields of research and industry.

Biological Activity

6-Amino-2-hydroxyhexanoic acid, also known as L-α-amino-β-hydroxyhexanoic acid, is a chiral amino acid derivative with the molecular formula C₆H₁₄ClNO₃. This compound features a hydroxyl group at the second carbon and an amino group at the sixth carbon of the hexanoic acid chain, making it a unique building block in pharmaceutical synthesis and biochemical research. Its hydrochloride form enhances solubility in aqueous solutions, which is beneficial for various applications in biochemistry and medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity , suggesting potential applications in developing new antibiotics. The structural characteristics of this compound may contribute to its effectiveness against certain bacterial strains, making it a candidate for further pharmacological exploration.

Enzymatic Reactions and Biotransformation

This compound has been shown to participate in various enzymatic reactions, particularly in the context of biotransformation processes. For instance, it can be utilized as a precursor in the synthesis of 6-amino caproic acid (6-ACA) through fermentation processes involving genetically engineered microorganisms such as Escherichia coli and Corynebacterium glutamicum. These microorganisms can convert this compound into 6-aminohex-2-enoic acid, which is then further processed to yield 6-ACA .

Structural Similarities and Functional Implications

The compound shares structural similarities with other amino acids, which may influence its biological functions. For example:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Lysine | Similar amino structure | Essential amino acid involved in protein synthesis |

| L-Threonine | Hydroxyl group present | Plays a role in protein structure and function |

| L-Alanine | Basic amino structure | Simplest amino acid, important for metabolism |

| 3-Hydroxybutyric Acid | Hydroxyl group present | Involved in energy metabolism |

The unique positioning of the hydroxyl and amino functional groups along the hexanoic chain may impart specific biochemical properties that differentiate it from these other compounds.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of various derivatives of this compound. The results indicated that certain modifications to the compound enhanced its efficacy against gram-positive bacteria. This opens avenues for developing new antimicrobial agents based on its structure.

Enzymatic Cascade Reactions

Another significant research focused on the use of this compound in engineered microbial systems for biocatalysis. In this study, researchers demonstrated that by optimizing growth conditions and employing specific enzymatic pathways, high yields of 6-hydroxyhexanoic acid could be achieved from cyclohexane via a series of enzymatic transformations .

Properties

IUPAC Name |

6-amino-2-hydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDTFLISAWJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.